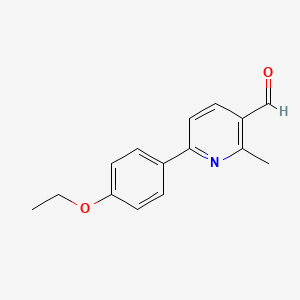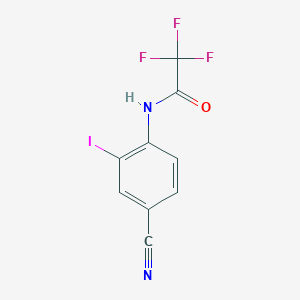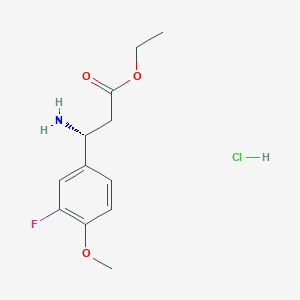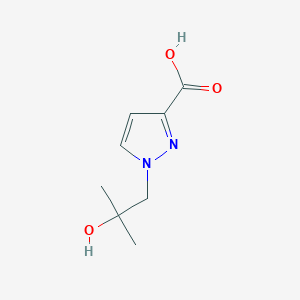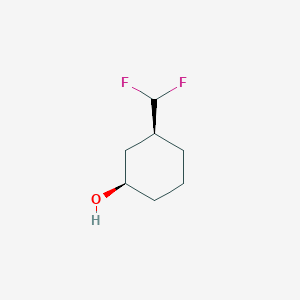
Rel-(1R,3S)-3-(difluoromethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,3S)-3-(difluoromethyl)cyclohexan-1-ol is a chiral cyclohexanol derivative characterized by the presence of a difluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3S)-3-(difluoromethyl)cyclohexan-1-ol typically involves the following steps:
Cyclohexanone Derivative Formation: Starting with a cyclohexanone derivative, the difluoromethyl group can be introduced via nucleophilic addition using difluoromethylating agents such as difluoromethyl lithium or difluoromethyl zinc reagents.
Reduction: The resulting intermediate is then reduced to form the cyclohexanol derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3S)-3-(difluoromethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Chemistry
Rel-(1R,3S)-3-(difluoromethyl)cyclohexan-1-ol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of Rel-(1R,3S)-3-(difluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to improved efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,3S)-3-(trifluoromethyl)cyclohexan-1-ol: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
Rel-(1R,3S)-3-(methyl)cyclohexan-1-ol: Similar structure with a methyl group instead of a difluoromethyl group.
Uniqueness
Rel-(1R,3S)-3-(difluoromethyl)cyclohexan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C7H12F2O |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(1R,3S)-3-(difluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-2-1-3-6(10)4-5/h5-7,10H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
RJWATGKDANMOCE-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)C(F)F |
Canonical SMILES |
C1CC(CC(C1)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


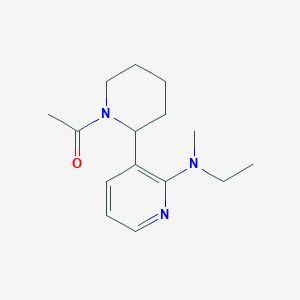
![N-[2-(methylamino)ethyl]benzamide](/img/structure/B12997838.png)
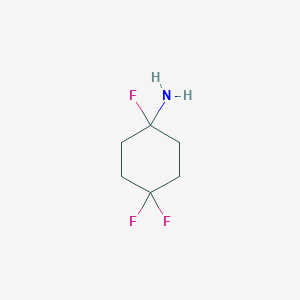
![5-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12997844.png)
![7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12997851.png)
![Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12997864.png)
